molecular formula C8H9NO2 B2597797 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione CAS No. 58130-32-8

2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione

Cat. No. B2597797
CAS RN: 58130-32-8
M. Wt: 151.165
InChI Key: DTJDGFSSQCEPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione” is a cyclic organic compound with the molecular formula C8H9NO2 . It is also known as 2-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one . The compound has a molecular weight of 151.16 .


Molecular Structure Analysis

The InChI code for “2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione” is 1S/C8H9NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h4,9,11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid .

Scientific Research Applications

Chemosensors for Metal Ions

One of the notable applications of 1H-indole-2,3-dione derivatives is in the development of chemosensors, particularly for the selective detection of Fe3+ ions. This capability is attributed to the compound's amide and carbonyl functional groups, which allow it to chelate metal ions effectively. When mixed with various metal ions, 1H-indole-2,3-dione showed a significant increase in the intensity of absorption peaks in the ultraviolet region upon the addition of Fe3+ ions, demonstrating its potential as a fluorescent chemosensor agent (Fahmi et al., 2019).

Organic Synthesis and Heterocyclic Compounds

1H-Indole-2,3-dione (isatins) are highly versatile substrates in organic synthesis, used for creating a variety of heterocyclic compounds such as indoles and quinolines. These derivatives serve as raw materials for drug synthesis. Isatins have also been identified in mammalian tissues, with discussions around their role as modulators of biochemical processes. Over the past few decades, the utilization of isatins in organic synthesis and their biological and pharmacological properties have been extensively reviewed, highlighting their significance in the synthesis of biologically active compounds (Garden & Pinto, 2001).

Anticorrosion and Antibacterial Agents

Indole-2,3-dione derivatives, including its Mannich bases, have shown antibacterial activities and have been used as inhibitors against metal corrosion. These compounds, containing electronegative functional groups and aromatic rings, can form chelates on metal surfaces, highlighting their use in preventing corrosion in various metals and alloys. This dual functionality—anticorrosion and antibacterial—underscores the compound's utility in materials science and pharmacology (Yanhong Miao, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3,5,6,7-tetrahydro-1H-indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-4H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDGFSSQCEPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC(=O)N2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione

CAS RN

58130-32-8
Record name 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.